Lufenuron

Description

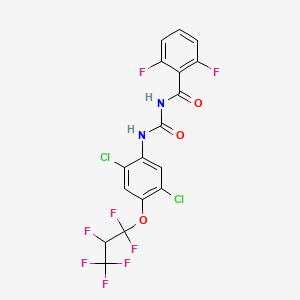

Structure

3D Structure

Properties

IUPAC Name |

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJGUXAGUPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034357 | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103055-07-8, 130841-22-4, 130841-26-8 | |

| Record name | Lufenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103055-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufenuron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lufenuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFENURON, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lufenuron as an Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lufenuron is a potent insect growth regulator (IGR) belonging to the benzoylurea class of insecticides.[1][2] It operates not by direct toxicity but by disrupting the critical process of chitin synthesis in insects, primarily affecting larval stages.[1][3][4] This targeted mechanism of action results in abortive molting, developmental defects, and a failure to reach reproductive maturity, making it a valuable tool in integrated pest management (IPM) programs.[4][5][6] Lufenuron exhibits high efficacy against various agricultural and veterinary pests, particularly Lepidoptera, Coleoptera, and fleas, while demonstrating low mammalian toxicity.[1][2][7] This guide provides a comprehensive overview of lufenuron's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Chitin Synthesis Inhibition

The primary mode of action for lufenuron is the inhibition of chitin biosynthesis.[1][3][4] Chitin is a vital structural polysaccharide that forms the procuticle of the insect exoskeleton and the peritrophic matrix lining the midgut.[8][9][10] By interfering with this process, lufenuron prevents the proper formation of the new cuticle during molting.[3][4][11] Larvae exposed to lufenuron are unable to shed their old exoskeleton or die from a ruptured, malformed cuticle, leading to mortality.[3][4]

The precise molecular target is the enzyme chitin synthase (CHS), which polymerizes UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[8][9] Lufenuron is believed to interact directly with the CHS protein, disrupting its catalytic function.[12] This leads to an accumulation of the precursor UDP-GlcNAc and a lack of chitin deposition.[3]

Signaling Pathway: Insect Chitin Biosynthesis

The biosynthesis of chitin is a multi-step enzymatic pathway. It begins with trehalose, the primary blood sugar in most insects, and culminates in the polymerization of N-acetylglucosamine (GlcNAc) residues.[8][9] Lufenuron acts at the final step, inhibiting the chitin synthase enzyme.

References

- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 2. agronomyjournals.com [agronomyjournals.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. growstopia.com [growstopia.com]

- 6. Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect and Features of Lufenuron Insecticide [kingquenson.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Biosynthesis of Chitin | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]

- 12. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lufenuron's Effect on Fungal Cell Walls: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lufenuron, a benzoylurea-class insect growth regulator, functions by inhibiting chitin synthesis, a critical component of the arthropod exoskeleton. Given that chitin is also a key structural element of fungal cell walls, lufenuron has been investigated for its potential as an antifungal agent. This technical guide provides an in-depth analysis of the current scientific understanding of lufenuron's effects on fungal cell walls. A review of in vitro studies overwhelmingly indicates a lack of direct antifungal activity against a broad range of fungal species. However, some in vivo observations and combination studies suggest potential indirect mechanisms of action, such as immunomodulation or synergistic effects with established antifungal drugs. This paper summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, mediating interactions with the environment, and serving as a protective barrier. Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the cell wall in most fungi, providing structural rigidity. Lufenuron is a well-established chitin synthesis inhibitor in insects, disrupting the molting process.[1] This mechanism has prompted research into its potential application against fungal pathogens. This whitepaper consolidates the available scientific evidence to provide a clear and concise overview for researchers and drug development professionals.

Quantitative Data Summary

Numerous in vitro studies have been conducted to determine the direct antifungal efficacy of lufenuron. The overwhelming consensus from this body of research is that lufenuron does not exhibit direct, clinically significant antifungal activity. Minimum Inhibitory Concentration (MIC) values, a standard measure of a drug's effectiveness, have not been established for lufenuron against various fungal species, as even high concentrations have failed to inhibit fungal growth.

Table 1: Summary of In Vitro Antifungal Susceptibility Testing of Lufenuron

| Fungal Species Tested | Lufenuron Concentration Range Tested | Observed Effect | Reference |

| Aspergillus spp. | Up to 700 µg/mL | No effect on in vitro growth | [2] |

| Fusarium spp. | Up to 700 µg/mL | No effect on in vitro growth | [2] |

| Coccidioides immitis | 1 to 64 µg/mL | No inhibition | [3][4] |

| Aspergillus fumigatus | 1 to 64 µg/mL | No inhibition | [3][4] |

| Dermatophytes | Not specified | No inhibition of growth | |

| Sporothrix brasiliensis | Up to 64 µg/mL | No inhibition (MIC >64 µg/mL) | [1] |

In contrast to the in vitro findings, some clinical observations in veterinary medicine have reported positive outcomes in animals with fungal infections treated with lufenuron. One retrospective study on dogs and cats with dermatophytosis reported clinical improvement. However, the authors of that study suggested a possible immunomodulatory effect rather than a direct antifungal action.

A study investigating lufenuron in combination with the antifungal drug itraconazole against Sporothrix brasiliensis found that while lufenuron alone had no effect, it showed a beneficial interaction in some isolates when combined with itraconazole.[1]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of lufenuron's effect on fungal cell walls.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.

-

Preparation of Fungal Inoculum:

-

Fungal colonies are cultured on an appropriate agar medium.

-

A suspension of fungal spores or yeast cells is prepared in sterile saline or RPMI-1640 medium.

-

The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Preparation of Lufenuron Dilutions:

-

A stock solution of lufenuron is prepared in a suitable solvent (e.g., DMSO).

-

Serial twofold dilutions of lufenuron are prepared in 96-well microtiter plates containing RPMI-1640 medium.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized fungal suspension.

-

Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of lufenuron that causes a significant inhibition of visible growth compared to a drug-free control well.

-

Quantification of Fungal Cell Wall Chitin

This protocol describes a colorimetric method for the determination of chitin content in fungal cell walls.

-

Cell Wall Isolation:

-

Fungal mycelia are harvested, washed, and disrupted (e.g., by bead beating).

-

The cell wall fraction is isolated by centrifugation and washed extensively.

-

-

Alkaline Treatment:

-

The isolated cell walls are treated with a strong alkali (e.g., 2% NaOH) at high temperature (e.g., 90°C) to remove proteins and other soluble components.

-

-

Acid Hydrolysis:

-

The alkali-insoluble material (predominantly chitin and glucans) is hydrolyzed with a strong acid (e.g., 6 M HCl) at high temperature to break down chitin into its monomer, glucosamine.

-

-

Colorimetric Assay:

-

The amount of glucosamine in the hydrolysate is quantified using a colorimetric assay, such as the Elson-Morgan method.

-

The chitin content is then calculated from the glucosamine concentration.

-

Visualizations

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. It is crucial for maintaining cell wall integrity and viability. While there is no direct evidence of lufenuron modulating this pathway, understanding its components is essential for fungal cell wall research.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the standard workflow for determining the MIC of a compound against a fungal isolate using the broth microdilution method.

Proposed Indirect Mechanisms of Lufenuron's Antifungal Effect

Given the lack of direct antifungal activity, this diagram illustrates the hypothesized indirect mechanisms through which lufenuron might exert an effect in a clinical setting.

Conclusion

The available scientific evidence strongly indicates that lufenuron does not possess direct in vitro antifungal properties. Its primary mechanism of action as a chitin synthesis inhibitor, while highly effective against insects, does not translate to significant fungicidal or fungistatic activity. Researchers and drug development professionals should be aware of the lack of direct efficacy when considering lufenuron for antifungal applications.

However, the anecdotal clinical success in veterinary medicine and preliminary findings of synergistic effects with other antifungals suggest that lufenuron may have a role as an adjunctive therapy. The potential for immunomodulatory effects warrants further investigation to elucidate the underlying mechanisms. Future research should focus on well-controlled in vivo studies and mechanistic explorations of its potential synergistic and immunomodulatory activities to clarify any potential therapeutic value in the context of fungal infections.

References

- 1. Amlodipine and lufenuron as repurposing drugs against Sporothrix brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro efficacy of lufenuron against filamentous fungi and blood concentrations after PO administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Comparison of susceptibility of fungal isolates to lufenuron and nikkomycin Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Lufenuron Structure-Activity Relationship: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lufenuron, a member of the benzoylphenylurea (BPU) class of insecticides, acts as a potent insect growth regulator by inhibiting chitin biosynthesis.[1] This mechanism provides a high degree of selectivity, as chitin is essential for the insect exoskeleton but absent in vertebrates.[2] Understanding the structure-activity relationship (SAR) of lufenuron is critical for the rational design of new, more effective, and environmentally safer analogues. This technical guide provides an in-depth analysis of the lufenuron pharmacophore, summarizing key structural requirements for its insecticidal activity, detailing relevant experimental protocols, and presenting quantitative data for comparison.

Introduction to Lufenuron and its Mechanism of Action

Lufenuron is a chemical derivative of N-benzoyl-N'-phenylurea that disrupts the molting process in insects, particularly larval stages.[3] Its primary mode of action is the inhibition of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[4][5] This disruption prevents the proper formation of the new cuticle, leading to abortive molting and the death of the insect larva.[6] The high specificity of this target makes BPUs like lufenuron relatively safe for mammals and non-target organisms that do not synthesize chitin.[1]

The lufenuron molecule can be deconstructed into three primary regions, each contributing to its biological activity:

-

The 2,6-Difluorobenzoyl Moiety (A-Ring): This group is crucial for binding to the target site.

-

The Urea Bridge: This linker connects the benzoyl and aniline moieties.

-

The Substituted Aniline Moiety (B-Ring): This part of the molecule significantly influences properties such as lipophilicity, transport, and metabolism.

The following sections will explore the SAR of each of these regions, supported by experimental data and methodologies.

Core Structure-Activity Relationships

The insecticidal potency of benzoylphenylureas is highly dependent on the nature and position of substituents on both aromatic rings.

The Benzoyl Moiety (A-Ring)

Quantitative structure-activity relationship (QSAR) studies have established that the substituent at the benzoyl moiety plays a critical role in the inhibition of chitin synthesis.[4] The activity is strongly influenced by electronic (sigma) and steric (Es) parameters.[4] For high insecticidal activity, a 2,6-disubstitution pattern is generally required. The 2,6-difluoro substitution found in lufenuron is considered optimal, though other halogen substitutions can also confer activity.[7] The presence of a substituent at the ortho (2-position) is essential for activity.[7]

The Urea Bridge

The urea moiety acts as a rigid linker that correctly orients the A and B rings. Its hydrogen bonding capabilities are thought to be important for interacting with the target enzyme.

The Aniline Moiety (B-Ring)

The substituents on the aniline ring primarily contribute to the molecule's pharmacokinetic properties, such as hydrophobicity (π).[4] The complex N'-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl) group in lufenuron imparts high lipophilicity. This property is crucial for its storage in animal body fat and subsequent transfer to blood-feeding parasites like fleas. Electron-withdrawing groups at the para-position of the aniline ring are generally favorable for insecticidal effects.[1]

Below is a diagram illustrating the general pharmacophore for the benzoylphenylurea class of insecticides.

Caption: General Pharmacophore of Benzoylphenylurea Insecticides.

Quantitative Data on Benzoylphenylurea Activity

| Compound | Class | Target Species | Bioassay Type | Efficacy Metric | Value (ppm) | Reference |

| Lufenuron | Benzoylphenylurea | Ephestia figulilella | Larval Diet | EC₅₀ | 379.21 | [2] |

| Hexaflumuron | Benzoylphenylurea | Ephestia figulilella | Larval Diet | EC₅₀ | 95.38 | [2] |

| Table 1: Comparative efficacy of Lufenuron and Hexaflumuron. EC₅₀ (Effective Concentration 50) is the concentration that causes the desired effect (e.g., mortality or failure to pupate) in 50% of the test population. |

The data indicates that while both compounds share the same mode of action, structural differences lead to a significant variation in potency against this specific pest, with hexaflumuron being more effective.[2]

To illustrate the established SAR principles for this class, the following table presents hypothetical modifications to a BPU scaffold and their predicted impact on insecticidal activity based on published QSAR studies.[4][8]

| Modification (vs. Diflubenzuron) | Moiety Modified | Key Physicochemical Change | Predicted Impact on Activity | Rationale |

| Change 2,6-difluoro to 2,6-dichloro | Benzoyl (A-Ring) | Increased Steric Bulk & Lipophilicity | Maintained or Slightly Decreased | 2,6-dihalogen pattern is crucial for activity. |

| Remove 2-fluoro substituent | Benzoyl (A-Ring) | Loss of Ortho-Substitution | Significant Decrease / Inactive | Ortho-substituent is essential for proper conformation/binding.[7] |

| Change 4-chloro to 4-trifluoromethoxy | Aniline (B-Ring) | Increased Lipophilicity (π) | Increased | Higher lipophilicity often correlates with better uptake and transport.[8] |

| Change 4-chloro to 4-nitro | Aniline (B-Ring) | Strong Electron Withdrawal | Variable (Species Dependent) | Electronic effects on the aniline ring can influence metabolic stability differently across species.[8] |

| Table 2: Illustrative SAR for Benzoylphenylurea Insecticides. This table is based on general principles and does not represent specific experimental data for a single, unified study. Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) is used as a common reference scaffold. |

Experimental Methodologies

The evaluation of lufenuron analogues involves chemical synthesis followed by rigorous biological testing.

General Synthesis of Lufenuron Analogues

The synthesis of benzoylphenylureas typically involves the reaction of a substituted phenyl isocyanate with a substituted benzamide.

Caption: General Synthetic Pathway for Benzoylphenylureas.

Protocol:

-

Isocyanate Formation: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent (like toluene or dichloromethane) to yield the corresponding phenyl isocyanate intermediate.

-

Condensation: The synthesized (or commercially obtained) phenyl isocyanate is then reacted with the desired substituted benzamide in an appropriate solvent. The reaction is often carried out at elevated temperatures to drive it to completion.

-

Purification: The final product is isolated via filtration or extraction and purified using techniques such as recrystallization or column chromatography. Structural confirmation is performed using NMR, MS, and IR spectroscopy.

In Vitro Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the chitin synthase enzyme. The following protocol is adapted from methods used for fungal and insect enzymes.[9][10]

Protocol:

-

Enzyme Preparation: Crude enzyme extract is prepared from a relevant source, such as insect larvae (e.g., Spodoptera frugiperda) or a fungal cell line, by homogenization in a buffer followed by centrifugation to isolate the microsomal fraction containing the enzyme.

-

Assay Reaction: The assay is performed in a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

-

To each well, add:

-

Crude enzyme extract (previously activated with trypsin, if necessary).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing cofactors (e.g., MgCl₂) and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Test compound dissolved in DMSO at various concentrations (a DMSO-only well serves as a control).

-

-

-

Incubation: The plate is incubated for 2-3 hours at an optimal temperature (e.g., 30-37°C) to allow for chitin synthesis and its capture by the WGA-coated plate.

-

Detection:

-

The plate is washed to remove unreacted substrate and unbound components.

-

A horseradish peroxidase-conjugated WGA probe (WGA-HRP) is added, which binds to the newly synthesized chitin.

-

After another wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is read on a plate reader.

-

-

Data Analysis: The absorbance is proportional to the amount of chitin synthesized. The percentage of inhibition is calculated relative to the control, and IC₅₀ values (the concentration causing 50% inhibition) are determined by plotting inhibition versus compound concentration.

In Vivo Insect Bioassay (Larval Diet Incorporation)

This assay determines the compound's efficacy against a target insect species. The following protocol is a standard method for lepidopteran larvae.

Protocol:

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) and mixed into a liquid artificial insect diet at various concentrations just before the diet solidifies. A solvent-only diet serves as the control.

-

Infestation: Once the diet has set in individual wells of a bioassay tray, one or two larvae of a specific instar (e.g., 2nd or 3rd instar Spodoptera litura) are placed in each well.

-

Incubation: The trays are maintained under controlled environmental conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is recorded daily for 5 to 7 days. Larvae that fail to molt to the next instar or show severe developmental defects are counted as dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC₅₀ (Lethal Concentration 50) or EC₅₀ values.

The diagram below outlines the typical workflow for a comprehensive SAR study.

Caption: Experimental Workflow for a Lufenuron SAR Study.

Conclusion

The structure-activity relationship of lufenuron is well-defined within the broader class of benzoylphenylurea insecticides. Its high efficacy is derived from a combination of features: the essential 2,6-difluorobenzoyl group for target binding, a rigid urea linker, and a highly lipophilic substituted aniline moiety that dictates its pharmacokinetic behavior. Future research in this area should focus on modifying the aniline (B-ring) portion to enhance potency against resistant pests, improve the metabolic profile, or reduce potential off-target effects on non-target aquatic invertebrates, thereby leading to the development of next-generation insect growth regulators with superior performance and environmental safety.

References

- 1. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jeb.co.in [jeb.co.in]

- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Beyond Chitin Synthase: An In-depth Technical Guide to the Alternative Molecular Targets of Lufenuron

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lufenuron, a benzoylurea insecticide, is widely recognized for its potent inhibition of chitin synthesis, a crucial process for insect growth and development.[1][2] This mechanism of action has made it an effective tool in pest management.[3] However, a growing body of evidence reveals that lufenuron's biological activity is not confined to this single target. Its interactions with other cellular and molecular pathways contribute to its overall toxicological profile and unveil potential new avenues for research and development. This technical guide provides a comprehensive overview of the molecular targets of lufenuron beyond chitin synthase, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated pathways.

Induction of Oxidative Stress

Lufenuron exposure has been consistently linked to the induction of oxidative stress in non-target organisms, particularly aquatic life and birds.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense system.[5] Lufenuron disrupts the activity of key antioxidant enzymes, leading to cellular damage.

Data Presentation: Effects of Lufenuron on Antioxidant Enzyme Activity

The following table summarizes the quantitative changes in major antioxidant enzymes in various tissues of non-target organisms following lufenuron exposure.

| Species | Tissue | Lufenuron Conc. | Duration | Enzyme | Effect | Reference |

| Grass Carp (Ctenopharyngodon idella) | Liver | 2-4 µg/L | 33 days | SOD, GSH, POD, CAT | Significantly Increased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Kidney | 2-4 µg/L | 33 days | SOD, GSH, CAT | Significantly Increased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Kidney | 2-4 µg/L | 33 days | POD | Significantly Decreased | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Gills | 2-4 µg/L | 33 days | SOD, GSH, CAT | Significantly Increased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Gills | 2-4 µg/L | 33 days | POD | Significantly Decreased | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Heart | 2-4 µg/L | 33 days | SOD, GSH, POD | Significantly Increased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Heart | 2-4 µg/L | 33 days | CAT | Significantly Decreased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Brain | 2-4 µg/L | 33 days | SOD, GSH, POD | Significantly Increased (p < 0.05) | [4][6] |

| Grass Carp (Ctenopharyngodon idella) | Brain | 2-4 µg/L | 33 days | CAT | Significantly Decreased (p < 0.05) | [4][6] |

| Broiler Chickens (Gallus gallus domesticus) | Multiple | 4-16 mg/kg | 39 days | SOD, CAT, GSH | Significantly Decreased | [5] |

| Nile Tilapia (Oreochromis niloticus) | Visceral Organs | Various | Long-term | SOD, CAT, POD | Reduction in Activities | [7] |

Abbreviations: SOD (Superoxide Dismutase), GSH (Glutathione), POD (Peroxidase), CAT (Catalase).

Experimental Protocol: Spectrophotometric Assay of Antioxidant Enzymes

This protocol outlines the general methodology used to quantify the activity of antioxidant enzymes in tissue samples, as cited in the referenced studies.[4][6]

-

Tissue Homogenization:

-

Excise and weigh 1 gram of tissue (e.g., liver, gills, kidney).

-

Homogenize the tissue in 10 mL of ice-cold phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant for subsequent enzyme assays.

-

-

Superoxide Dismutase (SOD) Activity:

-

The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system, which serves as a superoxide generator.

-

The reaction mixture contains phosphate buffer, NBT solution, xanthine oxidase, and the tissue supernatant.

-

The rate of NBT reduction is measured spectrophotometrically at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

-

-

Catalase (CAT) Activity:

-

The assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

The reaction mixture contains the tissue supernatant and H₂O₂ in a phosphate buffer.

-

The decrease in absorbance due to H₂O₂ consumption is monitored at 240 nm. The molar extinction coefficient of H₂O₂ is used to calculate enzyme activity.

-

-

Peroxidase (POD) Activity:

-

The assay is based on the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.

-

The reaction mixture includes phosphate buffer, guaiacol, H₂O₂, and the tissue supernatant.

-

The increase in absorbance due to the formation of tetraguaiacol is measured at 470 nm.

-

-

Glutathione (GSH) Content:

-

GSH content is measured using the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

-

The tissue supernatant is mixed with DTNB solution.

-

The absorbance of the resulting color is measured at 412 nm.

-

Visualization: Lufenuron-Induced Oxidative Stress Pathway

Modulation of Reproductive and Detoxification Gene Expression

Beyond inducing a general stress response, lufenuron specifically alters the transcriptional profiles of genes crucial for insect reproduction and detoxification. These effects can lead to complex outcomes, including hormesis (increased fecundity at sublethal doses) or significant reproductive failure, depending on the dose and species.

Data Presentation: Lufenuron's Effect on Gene Expression

This table summarizes the observed changes in the expression of key genes in insects exposed to sublethal concentrations of lufenuron.

| Species | Gene(s) | Lufenuron Conc. | Effect | Implication | Reference |

| Spodoptera frugiperda (Fall Armyworm) | Vg, VgR, JHE, JHAMT, CYP306A1 | LC₁₀ | Significantly Upregulated | Increased Fecundity | [8][9] |

| Anthonomus grandis (Boll Weevil) | AgraVg (Vitellogenin) | Diet-fed | Downregulated (9-fold less RNA) | Reduced Egg Viability | [10] |

| Spodoptera frugiperda | SfCHT (Chitinase) | LC₅₀ (0.99 mg/L) | Significantly Reduced Expression | Disrupted Molting | [11] |

| Spodoptera frugiperda | SfCHSA (Chitin Synthase A) | 0.006 μg/cm² | Significantly Increased Expression | Potential Resistance Mechanism | [3][12] |

| Aedes aegypti (Mosquito) | α-esterases | IE₃₀ & IE₅₀ | Upregulated (1.05-fold & 1.15-fold) | Detoxification Response | [13] |

| Aedes aegypti | β-esterases | IE₃₀ & IE₅₀ | Upregulated (1.29-fold & 1.62-fold) | Detoxification Response | [13] |

| Aedes aegypti | GSTs | IE₃₀ & IE₅₀ | Upregulated (1.19-fold & 3.1-fold) | Detoxification Response | [13] |

| Aedes aegypti | Cytochrome P450 | IE₅₀ | Upregulated (1.15-fold) | Detoxification Response | [13] |

Abbreviations: Vg (Vitellogenin), VgR (Vitellogenin Receptor), JHE (Juvenile Hormone Esterase), JHAMT (Juvenile Hormone Acid Methyltransferase), CYP (Cytochrome P450), CHT (Chitinase), CHSA (Chitin Synthase A), GSTs (Glutathione-S-transferases), LC (Lethal Concentration), IE (Inhibition of Emergence).

Experimental Protocol: Quantitative Real-Time PCR (RT-qPCR)

This protocol describes the methodology for analyzing gene expression changes, as performed in the cited studies.[8][11]

-

RNA Extraction:

-

Collect tissue samples from control and lufenuron-treated insects.

-

Immediately freeze samples in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit).

-

The reaction typically includes total RNA, reverse transcriptase, dNTPs, and oligo(dT) or random primers.

-

Incubate the reaction mixture according to the kit's protocol (e.g., 37°C for 15 min, followed by 85°C for 5 sec).

-

-

Primer Design and Validation:

-

Design specific primers for target genes (e.g., Vg, VgR, GSTs) and a reference (housekeeping) gene (e.g., actin, GAPDH).

-

Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.

-

-

RT-qPCR Reaction:

-

Perform the qPCR reaction using a qPCR system (e.g., CFX96 Real-Time System).

-

The reaction mixture contains cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Typical thermal cycling conditions include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Visualization: Lufenuron's Influence on Insect Gene Expression

Disruption of Cellular Structures and Processes

At the cellular level, lufenuron induces significant morphological and functional damage, particularly in tissues undergoing active growth and differentiation. These effects are distinct from the disruption of newly formed cuticle.

Key Cellular Effects:

-

Epidermal Cell Degeneration: In the cat flea, Ctenocephalides felis, lufenuron treatment led to the degeneration of epidermal cells. This was characterized by a decrease in cytoplasmic volume and lytic changes in organelles such as mitochondria and ribosomes.[14]

-

Inhibition of Midgut Cell Differentiation: The same study observed that lufenuron inhibited the differentiation of midgut epithelial cells, a process vital for digestion and nutrient absorption.[14]

-

Disruption of Oogenesis: In Rhodnius prolixus, lufenuron was found to interfere with oogenesis. It caused a reduction in the size of oocytes and the number of chorionated oocytes, and induced oosorption.[15] This suggests that chitin or a similar component within the ovaries may be a target.[15]

Experimental Protocol: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol provides a general workflow for preparing and analyzing tissue samples to observe ultrastructural changes, as described in studies on lufenuron's cellular effects.[14]

-

Sample Collection and Fixation:

-

Dissect the target tissue (e.g., integument, midgut) from control and lufenuron-treated insects.

-

Immediately place the tissue in a primary fixative solution (e.g., 2.5% glutaraldehyde in a cacodylate or phosphate buffer) for several hours at 4°C.

-

-

Post-fixation and Staining:

-

Rinse the samples in buffer to remove the primary fixative.

-

Post-fix the samples in a secondary fixative, typically 1% osmium tetroxide in the same buffer, for 1-2 hours. This step also enhances contrast.

-

Rinse the samples again in buffer.

-

-

Dehydration and Embedding:

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltrate the dehydrated samples with a transitional solvent (e.g., propylene oxide) and then with an epoxy resin (e.g., Epon, Spurr's).

-

Embed the samples in pure resin in molds and polymerize them in an oven (e.g., 60°C for 48 hours).

-

-

Sectioning and Staining:

-

Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Mount the sections onto copper grids.

-

Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance the contrast of cellular structures.

-

-

Imaging:

-

Examine the stained sections using a transmission electron microscope.

-

Capture images of relevant cellular structures (e.g., mitochondria, endoplasmic reticulum, cell junctions) in both control and treated samples to identify any pathological changes.

-

Visualization: TEM Sample Preparation Workflow

References

- 1. fao.org [fao.org]

- 2. Impact of lufenuron on hematology, serum biochemistry, antioxidant enzymes, and histopathology in broiler chickens | PLOS One [journals.plos.org]

- 3. Detection of Chitin Synthase Mutations in Lufenuron-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Effects of Lufenuron on Antioxidant Defence in Grass Carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of lufenuron on hematology, serum biochemistry, antioxidant enzymes, and histopathology in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Effects of Lufenuron on Antioxidant Defence in Grass Carp (Ctenopharyngodon idella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sublethal and transgenerational effects of lufenuron on biological characteristics and expression of reproductive related genes in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of lufenuron treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Mode of action of lufenuron in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Lufenuron's Environmental Journey: A Technical Guide to Its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Lufenuron, a benzoylurea insecticide, is a widely used agent for controlling lepidopteran and coleopteran larvae in agricultural settings and fleas in veterinary medicine. Its efficacy lies in the inhibition of chitin synthesis, a crucial process for insect exoskeleton development. However, the environmental fate of this compound is of significant interest to ensure its responsible use and to mitigate any potential ecological impact. This technical guide provides an in-depth analysis of the environmental degradation pathways of lufenuron, supported by quantitative data, detailed experimental methodologies, and visual representations of the core processes.

Core Degradation Pathways of Lufenuron

The environmental persistence and degradation of lufenuron are primarily governed by microbial activity in the soil, with abiotic processes such as photolysis and hydrolysis playing a lesser role under typical environmental conditions.

Microbial Degradation in Soil: The Primary Route

Microbial metabolism is the principal mechanism driving the breakdown of lufenuron in the soil. The initial and most critical step in this process is the cleavage of the urea bridge, which bisects the molecule into two primary fragments. This initial cleavage is followed by further degradation of these primary metabolites.

The key metabolites identified in the microbial degradation of lufenuron are:

-

CGA238277 (1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]urea): Formed by the cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the dichlorophenyl ring.

-

CGA224443 (2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline): Results from the further degradation of CGA238277 through the loss of the urea group.

-

CGA149772 (2,6-difluorobenzamide): The other primary fragment resulting from the initial urea bridge cleavage.

-

CGA149776 (2,6-difluorobenzoic acid): Formed from the hydrolysis of the amide group in CGA149772.[1]

The overall degradation pathway initiated by microbial action in an aerobic soil environment can be visualized as follows:

Photodegradation: A Minor Contributor

Under typical environmental conditions, lufenuron is relatively stable to photolysis on soil surfaces and in aqueous solutions.[2][3] Studies have shown no significant degradation of lufenuron after prolonged exposure to simulated sunlight.[2][3] However, under certain laboratory conditions with specific light sources, some degradation can be observed.

One identified photoproduct is CGA301018 , which is formed through a process involving the loss of a fluoride atom and subsequent ring closure.[2][3]

Hydrolysis: Condition-Dependent Degradation

Lufenuron exhibits high stability to hydrolysis at neutral and acidic pH levels (pH 5 and 7) under ambient temperatures.[2][3] However, its degradation via hydrolysis is significantly accelerated under basic conditions (pH 9) and at elevated temperatures.[2][3] At higher temperatures and alkaline pH, the urea bridge is susceptible to cleavage, leading to the formation of the same primary metabolites observed in microbial degradation: CGA224443, CGA238277, CGA149772, and CGA149776.[2][3]

Quantitative Data on Lufenuron Degradation

The rate of lufenuron degradation is often expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data on the degradation of lufenuron and its primary metabolites in soil.

Table 1: Degradation Half-life (DT50) of Lufenuron in Soil

| Soil Type | Condition | Temperature (°C) | DT50 (days) | Reference |

| Microbial Active Soil | Aerobic | 20 | 9 - 24 | [2] |

| Sterilized Soil | Aerobic | 20 | 17 - 83 | [2] |

| Loamy Sand (Collombey) | Aerobic | 20 | 67 | [4] |

| Loam (Les Evouettes) | Aerobic | 20 | 102 | [4] |

| Various Soils | Laboratory | Not Specified | 13.7 | [2] |

| Cotton Field Soil | Field | Not Specified | 2.51 - 2.88 | [5] |

Table 2: Degradation Half-life (DT50) of Lufenuron Metabolites in Soil

| Metabolite | Soil Type | Condition | DT50 (days) | Reference |

| CGA238277 | Various Soils | Laboratory | 12.8 | [2] |

| CGA224443 | Various Soils | Laboratory | 35.8 | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of lufenuron degradation.

Aerobic Soil Metabolism Study

This protocol is designed to assess the rate and pathway of lufenuron degradation by soil microorganisms under aerobic conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect fresh soil from a location with no prior history of lufenuron application. A sandy loam texture is commonly used.

-

Sieve the soil to a particle size of less than 2 mm to ensure homogeneity.

-

Pre-incubate the soil at the test temperature (e.g., 20°C) and moisture level for a period of 7-14 days to allow the microbial population to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled ([¹⁴C]) lufenuron in a suitable solvent. The use of radiolabeled compound allows for mass balance calculations and tracking of all degradation products.

-

Apply the lufenuron solution to the soil to achieve a concentration relevant to agricultural application rates. Ensure even distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain the soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity) throughout the experiment.

-

Use flow-through systems to trap any volatile organic compounds and ¹⁴CO₂ produced during mineralization.

-

-

Sampling and Extraction:

-

Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent system, such as acetonitrile/water, using techniques like shaking, sonication, or accelerated solvent extraction (ASE).

-

Perform multiple extractions to ensure maximum recovery of the parent compound and its metabolites.

-

-

Analysis:

-

Quantify the total radioactivity in the extracts and the soil residues using Liquid Scintillation Counting (LSC).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify lufenuron and its degradation products.

-

Analyze the trapped volatiles for radioactivity.

-

-

Data Analysis:

-

Calculate the dissipation kinetics of lufenuron and the formation and decline of its metabolites. Determine the half-life (DT50) and the time for 90% dissipation (DT90) using appropriate kinetic models (e.g., first-order kinetics).

-

Construct the degradation pathway based on the identified metabolites and their temporal concentration profiles.

-

Photodegradation on Soil Surface Study

This protocol is designed to evaluate the degradation of lufenuron on the soil surface when exposed to light.

Methodology:

-

Soil Plate Preparation:

-

Prepare thin layers of soil (e.g., 1-2 mm thickness) on a suitable support, such as glass plates.

-

Apply radiolabeled ([¹⁴C]) lufenuron uniformly to the soil surface at a rate equivalent to the field application rate.

-

-

Irradiation:

-

Expose the treated soil plates to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity and spectral distribution should be monitored and controlled.

-

Maintain a constant temperature (e.g., 25 ± 2°C) during the experiment.

-

Prepare dark control samples by wrapping the soil plates in aluminum foil and incubating them under the same temperature conditions.

-

-

Sampling and Analysis:

-

Sample the soil plates at various time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

-

Extract the soil and analyze the extracts for lufenuron and its photoproducts using LSC and HPLC/LC-MS/MS as described in the aerobic soil metabolism study.

-

Hydrolysis Study

This protocol, based on OECD Guideline 111, is used to determine the rate of lufenuron hydrolysis at different pH values and temperatures.[1][2][3][4][6]

Methodology:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9).

-

Add a known concentration of radiolabeled ([¹⁴C]) lufenuron to each buffer solution. The concentration should be below the water solubility limit.

-

-

Incubation:

-

Incubate the test solutions in the dark in sterile containers at a constant temperature (e.g., 25°C or 50°C). The exclusion of light is crucial to prevent photodegradation.

-

-

Sampling and Analysis:

-

Collect aliquots from each test solution at specific time intervals.

-

Analyze the samples directly by HPLC with a radioactivity detector or LC-MS/MS to determine the concentration of lufenuron and any hydrolysis products.

-

-

Data Analysis:

-

Calculate the first-order rate constant for hydrolysis and the corresponding half-life (DT50) at each pH and temperature.

-

Conclusion

The environmental degradation of lufenuron is a multifaceted process dominated by microbial activity in the soil. The primary degradation pathway involves the cleavage of the urea bridge, leading to the formation of several key metabolites that are further broken down. While lufenuron is relatively stable to photolysis and hydrolysis under neutral and acidic conditions, these processes can become significant under alkaline and high-temperature environments. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment of lufenuron and for ensuring its sustainable use in agriculture and veterinary medicine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental fate of this important insecticide.

References

- 1. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

Lufenuron's In Vitro Antifungal Potential: A Technical Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufenuron, a benzoylphenyl urea derivative widely used as an insecticide, has been investigated for its potential as an antifungal agent due to its known mechanism of action targeting chitin synthesis in insects. Chitin is also a crucial component of fungal cell walls, making it a theoretical target for antifungal therapy. This technical guide provides an in-depth review of the existing scientific literature on the in vitro antifungal activity of lufenuron. It summarizes the quantitative data from key studies, details the experimental protocols employed, and visualizes the cellular pathways and experimental workflows. The evidence overwhelmingly indicates a lack of significant broad-spectrum antifungal activity for lufenuron in vitro at clinically achievable concentrations.

Introduction

Lufenuron's primary application is in veterinary medicine for flea control, where it acts as an insect growth regulator by inhibiting chitin synthesis.[1][2] This mechanism disrupts the development of the insect exoskeleton.[1] Given that chitin is a vital structural component of the cell walls of most fungi, it was hypothesized that lufenuron could exert a similar inhibitory effect on fungal growth.[1][3] This has led to anecdotal reports and some off-label use of lufenuron for treating fungal infections in animals. However, rigorous in vitro studies are essential to validate this hypothesis and establish a scientific basis for its potential therapeutic use. This document consolidates and critically evaluates the findings from such studies.

Quantitative Data on Antifungal Activity

Numerous studies have investigated the in vitro susceptibility of various fungal species to lufenuron. The collective data, summarized in the tables below, consistently demonstrate a lack of clinically significant antifungal activity. Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, are largely reported as being above the highest concentrations tested.

| Fungal Species | Lufenuron Concentration (µg/mL) | Observed Effect | Reference |

| Aspergillus spp. | up to 700 | No effect on in vitro growth | [4][5] |

| Fusarium spp. | up to 700 | No effect on in vitro growth | [4][5] |

| Coccidioides immitis | Not specified | No evidence of inhibition | [6][7] |

| Aspergillus fumigatus | Not specified | No evidence of inhibition | [6][7] |

| Dermatophytes | Not specified | No inhibition of growth | [8] |

Table 1: Summary of In Vitro Efficacy Studies of Lufenuron Against Various Fungi

| Antifungal Agent | Fungal Species | MIC (µg/mL) | Interpretation | Reference |

| Lufenuron | Aspergillus spp. | > 700 | Ineffective | [4][5] |

| Lufenuron | Fusarium spp. | > 700 | Ineffective | [4][5] |

| Lufenuron | Coccidioides immitis | Not Determined (Inactive) | Ineffective | [6][7] |

| Lufenuron | Aspergillus fumigatus | Not Determined (Inactive) | Ineffective | [6][7] |

Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Lufenuron

Mechanism of Action: The Chitin Synthesis Pathway

Lufenuron's insecticidal activity stems from its ability to inhibit chitin synthesis, polymerization, and deposition.[5] However, its effect on the fungal equivalent of this process is not well-established and appears to be minimal. Early research indicated that benzoylphenylureas do not inhibit cell-free preparations of fungal chitin synthetase.[6] The complexity of fungal cell wall biosynthesis and the presence of multiple chitin synthase isoenzymes in some fungi, such as the seven distinct isoenzymes in Aspergillus fumigatus, may contribute to this lack of efficacy.[5] It is possible that lufenuron does not effectively target the specific fungal isoenzymes or that fungi can compensate for the inhibition of one cell wall component by increasing the production of others, such as glucan.[5]

Caption: Proposed (but unproven in fungi) inhibition point of lufenuron in the fungal chitin synthesis pathway.

Experimental Protocols

The methodologies employed in the key in vitro studies assessing lufenuron's antifungal activity are detailed below. These protocols are crucial for understanding the context of the reported results and for designing future investigations.

Fungal Isolates and Culture Conditions

-

Fungal Species Tested: Aspergillus spp., Fusarium spp., Coccidioides immitis, Aspergillus fumigatus, and various dermatophytes.[4][6][8]

-

Origin of Isolates: Clinical isolates from diseased animal corneas (equine) and other clinical samples.[4][6]

-

Culture Media: Standard fungal culture media were used for growing the isolates prior to susceptibility testing.

Antifungal Susceptibility Testing

The most common method for evaluating the in vitro efficacy of lufenuron has been broth microdilution.

-

Preparation of Lufenuron Solutions: Lufenuron, either in its chemical grade form or as a commercial suspension, was diluted to various concentrations. One study noted the opacity of the formulation at high concentrations as a limiting factor for in vitro testing.[5]

-

Assay Format: Microtiter plates were typically used, where fungal inocula were exposed to a range of lufenuron concentrations.[6][7]

-

Incubation: Plates were incubated at appropriate temperatures (e.g., 35°C) and for sufficient duration (e.g., 24-48 hours) to allow for fungal growth in control wells.[5]

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined visually by observing the lowest concentration of lufenuron that inhibited fungal growth compared to a drug-free control.[6][7] In the case of lufenuron, complete inhibition was generally not observed.

Caption: A generalized workflow for in vitro antifungal susceptibility testing of lufenuron.

Discussion and Conclusion

The available in vitro data from multiple independent studies consistently indicate that lufenuron lacks significant antifungal activity against a range of clinically relevant fungi, including Aspergillus, Fusarium, Coccidioides immitis, and dermatophytes.[4][6][7][8] Despite its known efficacy as a chitin synthesis inhibitor in insects, this mechanism does not appear to translate to effective fungal growth inhibition in vitro. The reasons for this are likely multifactorial and may involve differences in the chitin synthase enzymes between insects and fungi, as well as the complex and redundant nature of the fungal cell wall.

While there are anecdotal reports of clinical efficacy in veterinary medicine, these are not substantiated by controlled in vitro studies. It is possible that lufenuron may have immunomodulatory or other in vivo effects that are not captured in in vitro assays.[8] However, based purely on the direct antifungal activity demonstrated in laboratory settings, lufenuron cannot be recommended as a viable antifungal agent.

For researchers and drug development professionals, the case of lufenuron serves as an important reminder that a theoretical mechanism of action does not always translate to therapeutic efficacy. Future research into novel antifungal agents targeting chitin synthesis may need to focus on compounds with a higher specificity for fungal chitin synthase isoenzymes. The data presented in this guide underscore the importance of rigorous in vitro testing in the early stages of antifungal drug discovery and development.

References

- 1. Lufenuron - Wikipedia [en.wikipedia.org]

- 2. treatlyme.com [treatlyme.com]

- 3. The Effect and Features of Lufenuron Insecticide|News|Agripesticide [agripesticide.com]

- 4. In vitro efficacy of lufenuron against filamentous fungi and blood concentrations after PO administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.moswrat.com [books.moswrat.com]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Comparison of susceptibility of fungal isolates to lufenuron and nikkomycin Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo effects of lufenuron on dermatophytes isolated from cases of canine and feline dermatophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-target effects of Lufenuron in non-target organisms

An In-Depth Technical Guide to the Off-Target Effects of Lufenuron in Non-Target Organisms

Executive Summary

Lufenuron is a widely used benzoylurea insecticide and veterinary drug that functions as an insect growth regulator (IGR). Its specific mode of action involves the inhibition of chitin synthesis, a critical component of the exoskeleton in arthropods.[1][2][3] While effective against target pests like fleas and lepidopteran larvae, its mechanism raises significant concerns regarding its impact on non-target organisms, particularly those that undergo molting.[1][4][5] This document provides a comprehensive technical overview of the off-target effects of lufenuron, summarizing toxicological data, detailing experimental methodologies, and illustrating key pathways and workflows. Due to its hydrophobic nature (log K_ow_ = 5.12) and persistence in sediment, lufenuron poses a notable risk to aquatic ecosystems, with high toxicity observed in invertebrates.[6][7] Effects on other non-target organisms, including fish, bees, and mammals, have also been documented, ranging from oxidative stress and histological changes to developmental toxicity. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of lufenuron's environmental and physiological impacts.

Mechanism of Action

Lufenuron's primary mode of action is the disruption of chitin biosynthesis, polymerization, and deposition.[4][8] Chitin is a crucial structural polysaccharide in the exoskeletons of insects and the shells of crustaceans, as well as in the cell walls of fungi.[4][9] By inhibiting the enzyme chitin synthase, lufenuron prevents the proper formation of the cuticle, leading to failed molting (ecdysis), abnormal development, and ultimately, death in larval stages.[10][11][12] This mechanism is highly specific to organisms that produce chitin, rendering it practically non-toxic in this regard to vertebrates, which lack this pathway.[4]

Caption: Lufenuron inhibits chitin synthase, disrupting cuticle formation and leading to molting failure.

Environmental Fate and Exposure

Lufenuron's physicochemical properties heavily influence its environmental distribution and bioavailability. With a high octanol-water partition coefficient (log K_ow_ of 5.12), it is highly lipophilic and hydrophobic.[6][7] This causes it to rapidly partition from water to organic matter, leading to accumulation in soil and sediment.[7][9] Studies have shown that lufenuron persists in sediment, with degradation half-life values (DT50) ranging from 13 to 188 days depending on environmental conditions.[6][7][9] This persistence and binding to sediment make benthic (sediment-dwelling) organisms particularly vulnerable to long-term exposure.[6][13] While its use in rigid, encased bait stations for termite control is designed to limit environmental release, accidental release or its use in aquaculture and agriculture can introduce it into aquatic ecosystems.[4][9]

Off-Target Effects on Non-Target Organisms

Aquatic Invertebrates

Aquatic invertebrates, especially arthropods such as crustaceans and insects, are the most at-risk group due to their reliance on chitin for survival. Lufenuron is classified as very highly toxic to these organisms.[4] Even sub-part-per-billion concentrations in water can pose a significant risk, potentially leading to individual mortality, chronic sub-lethal effects, and population-level impacts.[4]

Table 1: Toxicity of Lufenuron to Aquatic Invertebrates

| Species | Organism Type | Endpoint | Value (µg/g OC in sediment) | Source |

|---|---|---|---|---|

| Various Benthic Arthropods | Mixed | 10d-HC5 | 2.2 (95% CI: 1.2-5.7) | [13] |

| Various Benthic Arthropods | Mixed | 28d-HC5 (based on LC10) | 0.13 (95% CI: 0.02-1.50) | [13] |

| Various Benthic Arthropods | Mixed | 28d-HC5 (based on LC50) | 2.0 (95% CI: 1.3-5.5) | [13] |

| Chironomus riparius | Non-biting midge | - | Considered a sensitive standard test species | [6][13] |

| Hyalella azteca | Amphipod | - | Sensitive to lufenuron in sediment |[6][13] |

OC = Organic Carbon; HC5 = Hazardous Concentration for 5% of species.

Fish

Although fish do not produce chitin, studies have revealed several sublethal toxic effects of lufenuron. Exposure has been linked to histological damage, oxidative stress, and altered physiological responses.

-

Histological Changes: In the fish Colossoma macropomum (Tambaqui), acute exposure led to morphological changes in the gills, including lamellar aneurysms and blood congestion.[14] Damage to the retina was also observed.[14]

-

Oxidative Stress: Chronic exposure of Grass Carp (Ctenopharyngodon idella) to sublethal concentrations (2–4 µg/L) induced significant oxidative stress.[15] This was evidenced by organ-specific changes in antioxidant enzyme activities, such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione (GSH).[15] While some organs showed compensatory responses, reduced CAT activity in the heart and brain suggests higher vulnerability to oxidative damage.[15]

-

Gene Expression & Bioaccumulation: In Atlantic salmon (Salmo salar), a standard oral dose resulted in bioaccumulation in the liver, with residues detected even after 513 days of depuration.[16] The exposure caused a temporary, large-scale inhibition of gene transcription in the liver, particularly affecting pathways related to RNA metabolism like sumoylation.[16]

-

Stress and Ion Homeostasis: In Common Carp (Cyprinus carpio), sublethal exposure to lufenuron induced stress and altered the ability to regulate ion balance (hydromineral balance) when subsequently exposed to saltwater.[17]

Caption: Lufenuron induces oxidative stress in fish by increasing ROS, altering antioxidant enzyme activity.

Bees and Other Non-Target Insects

The impact of lufenuron on beneficial insects like honeybees is complex. While it is designed to affect insect larvae, its toxicity varies between life stages and species.

-

Honeybees (Apis mellifera): Some studies have found lufenuron to be relatively innocuous to adult worker bees under certain conditions.[18] However, other research demonstrates significant toxicity to honeybee larvae when exposed through their diet, with a reported LD50 of 0.4 µ g/larva .[19] This highlights the risk to colony development, as larval health is critical.

-

Other Insects: As a chitin synthesis inhibitor, lufenuron is effective against a wide range of lepidopteran pests.[10] Its action is primarily through stomach toxicity, affecting larval development, pupation, and egg viability.[10]

Table 2: Toxicity of Lufenuron to Bees

| Species | Life Stage | Endpoint | Value | Source |

|---|---|---|---|---|

| Apis mellifera | Larva | Acute LD50 (feeding) | 0.4 µ g/larva | [19] |

| Apis mellifera | Adult | Mortality (Greenhouse) | Not significantly different from control |[18] |

Mammals and Birds

-

Mammals: Lufenuron exhibits low acute toxicity in mammals when administered orally, dermally, or via inhalation.[2][4][20] Studies in rats and mice show it is poorly absorbed and primarily excreted in feces.[2] The main storage depot for absorbed lufenuron is fat tissue.[2] At high, prolonged doses (e.g., >20 mg/kg bw per day), neurotoxic effects such as convulsions have been observed in multiple species after fat compartments become saturated.[21] A No-Observed-Adverse-Effect-Level (NOAEL) of 2.12 mg/kg bw per day has been established from an 18-month mouse study.[2]

-

Birds: The risk to birds is generally considered low, primarily due to limited exposure pathways.[4] For instance, a risk assessment determined that a small bird would need to ingest over 76,000 lufenuron-contaminated termites to reach a level of acute concern.[4]

Key Experimental Protocols

Protocol: Sediment-Spiked Toxicity Bioassay for Benthic Invertebrates

This protocol is based on methodologies used to assess the effects of sediment-bound lufenuron on organisms like Chironomus riparius and Hyalella azteca.[6][13]

-

Sediment and Water Preparation:

-

Collect field sediment from an unpolluted site. Sieve (e.g., 500 µm mesh) to remove indigenous organisms and homogenize.

-

Characterize sediment properties, including organic carbon content, particle size, and pH.

-

Use standardized artificial or natural overlying water (e.g., Dutch Standard Water).

-

-

Spiking Procedure:

-

Dissolve lufenuron in a suitable solvent (e.g., acetone).

-

Prepare a stock solution and dilute to create a range of treatment concentrations.

-

In a separate container, mix a small portion of the sediment with the lufenuron solution to create a primary stock.

-

Add the primary stock to the bulk sediment and mix thoroughly (e.g., with a mechanical roller) for several hours to ensure homogeneity.

-

Allow a solvent-free control sediment to be prepared in parallel.

-

-

Experimental Setup:

-

Add the spiked sediment to replicate glass beakers (e.g., 1 L) to a specified depth (e.g., 2 cm).

-

Gently add the overlying water, minimizing sediment disturbance.

-

Allow the systems to equilibrate for at least 24 hours under controlled conditions (e.g., 20°C, 16:8 light:dark photoperiod, gentle aeration).

-

-

Test Organism Introduction and Observation:

-

Introduce a set number of organisms (e.g., 20 early-instar chironomid larvae) to each replicate.

-

Monitor the test for a defined period (e.g., 10 or 28 days).

-